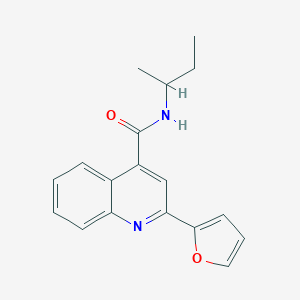![molecular formula C15H13FIN5O B279924 N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279924.png)
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide, also known as FIPI, is a small molecule inhibitor that targets phospholipase D enzymes. This compound has been the subject of scientific research due to its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
作用機序
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide works by inhibiting the activity of phospholipase D enzymes, which are involved in the production of phosphatidic acid. Phosphatidic acid is a lipid messenger that plays a role in cell signaling and membrane dynamics. By inhibiting the production of phosphatidic acid, this compound can disrupt cellular signaling pathways and lead to a reduction in tumor growth and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. In cancer, this compound has been shown to inhibit tumor growth and metastasis, as well as induce apoptosis (programmed cell death) in cancer cells. In inflammatory diseases, this compound has been shown to reduce the production of pro-inflammatory cytokines and improve disease symptoms.
実験室実験の利点と制限
One advantage of N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is that it is a small molecule inhibitor, which makes it easier to use in lab experiments than larger molecules such as antibodies. However, one limitation of this compound is that it may have off-target effects on other enzymes, which could complicate the interpretation of experimental results.
将来の方向性
There are a number of future directions for research on N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide. One area of research could be to further explore its potential therapeutic applications in cancer and inflammatory diseases. Another area of research could be to develop more specific inhibitors of phospholipase D enzymes that do not have off-target effects. Additionally, research could be done to better understand the mechanism of action of this compound and how it interacts with other cellular signaling pathways.
合成法
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide can be synthesized through a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-fluorobenzylamine with 1H-pyrazole-3-carboxylic acid to form 1-(2-fluorobenzyl)-1H-pyrazol-3-ylamine. This intermediate is then reacted with 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid to form this compound.
科学的研究の応用
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. In cancer, phospholipase D enzymes have been shown to play a role in tumor growth and metastasis. This compound has been shown to inhibit the activity of these enzymes, leading to a reduction in tumor growth and metastasis in animal models.
In inflammatory diseases, phospholipase D enzymes have been shown to play a role in the production of pro-inflammatory cytokines. This compound has been shown to inhibit the activity of these enzymes, leading to a reduction in the production of pro-inflammatory cytokines in animal models of inflammatory diseases.
特性
分子式 |
C15H13FIN5O |
|---|---|
分子量 |
425.2 g/mol |
IUPAC名 |
N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-4-iodo-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H13FIN5O/c1-21-14(12(17)8-18-21)15(23)19-13-6-7-22(20-13)9-10-4-2-3-5-11(10)16/h2-8H,9H2,1H3,(H,19,20,23) |
InChIキー |
XDVRGGTUBUJPFY-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)I)C(=O)NC2=NN(C=C2)CC3=CC=CC=C3F |
正規SMILES |
CN1C(=C(C=N1)I)C(=O)NC2=NN(C=C2)CC3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-({[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279848.png)
![ethyl 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279850.png)
![tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B279851.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B279852.png)
![N-benzyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B279853.png)
![4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279854.png)
![5-[(3,5-dimethylpyrazol-1-yl)methyl]-~{N}-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B279858.png)
![4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide](/img/structure/B279860.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide](/img/structure/B279861.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B279864.png)
![5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279865.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B279867.png)
![3-[(4-chlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B279868.png)
